molecular formula C23H31NO4 B591256 syn/anti-6ss-Hydroxy-norgestimate CAS No. 108434-19-1

syn/anti-6ss-Hydroxy-norgestimate

Cat. No.: B591256
CAS No.: 108434-19-1
M. Wt: 385.5
InChI Key:
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Description

syn/anti-6ss-Hydroxy-norgestimate: is a synthetic derivative of norgestimate, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a hydroxyl group at the 6th position, which can exist in either the syn or anti configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syn/anti-6ss-Hydroxy-norgestimate typically involves the hydroxylation of norgestimate. One common method is the Mukaiyama aldol addition, which uses silyl enol ethers as enolate equivalents in the presence of Lewis acids . The reaction conditions can be adjusted to favor either the syn or anti configuration by varying the size of substituents and the type of Lewis acid used .

Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The process often includes steps for the separation and purification of the syn and anti isomers to meet specific application requirements.

Chemical Reactions Analysis

Types of Reactions: syn/anti-6ss-Hydroxy-norgestimate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent norgestimate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of 6-keto-norgestimate.

    Reduction: Formation of norgestimate.

    Substitution: Formation of 6-halogenated norgestimate derivatives.

Scientific Research Applications

Chemistry: syn/anti-6ss-Hydroxy-norgestimate is used as an intermediate in the synthesis of other complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions .

Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a progestin in hormonal therapies. It is also used in the development of new contraceptive methods and treatments for hormone-related disorders .

Industry: The compound is used in the pharmaceutical industry for the production of hormonal contraceptives and other hormone-based therapies. Its role as an intermediate makes it crucial in the synthesis of various biologically active compounds.

Mechanism of Action

syn/anti-6ss-Hydroxy-norgestimate exerts its effects by acting as a progestin, binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels . These actions prevent ovulation and contribute to its contraceptive effects.

Comparison with Similar Compounds

    Norgestimate: The parent compound, used widely in hormonal contraceptives.

    Levonorgestrel: Another progestin with similar applications but different pharmacokinetic properties.

    Norelgestromin: An active metabolite of norgestimate with higher binding affinity to progesterone receptors.

Uniqueness: Its stereochemistry also provides opportunities for studying stereoselective reactions and developing new synthetic methodologies.

Properties

IUPAC Name

[(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16-,17-,18-,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKSKQGEKSECB-HUIWCHIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC/C(=N\O)/C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108434-19-1
Record name 6beta-Hydroxynorgestimate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108434191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYNORGESTIMATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24GU5BE2T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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